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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042 Get Quote

Abstract: This technical guide provides a comprehensive overview of PF-4800567, a potent

and selective inhibitor of Casein Kinase 1 epsilon (CK1ε). While primarily investigated for its

role in regulating circadian rhythms, the implication of CK1 isoforms in the pathophysiology of

various neurodegenerative diseases suggests a potential neuroprotective role for PF-4800567.

This document consolidates the known biochemical data of PF-4800567, details its mechanism

of action, and explores the hypothetical signaling pathways through which it may confer

neuroprotection. Furthermore, it provides detailed experimental protocols for evaluating its

inhibitory activity and proposes a workflow for assessing its neuroprotective efficacy in vitro.

Core Compound Properties and Mechanism of
Action
PF-4800567 is a small molecule developed by Pfizer, identified as a highly selective ATP-

competitive inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2] CK1ε, along with its closely

related isoform CK1δ, is a serine/threonine kinase involved in numerous cellular processes,

including the regulation of circadian rhythms, Wnt signaling, and DNA damage response.[3][4]

The potential for neuroprotective effects stems from the established link between the

dysregulation of CK1 isoforms and the pathology of neurodegenerative disorders such as

Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).

[4][5]

The primary mechanism of action of PF-4800567 is the selective inhibition of CK1ε's kinase

activity. This selectivity is crucial, as off-target effects on the closely related CK1δ isoform can
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lead to different physiological outcomes, particularly in the modulation of circadian rhythms.[2]

Quantitative Data: Inhibitory Activity and Selectivity
The potency and selectivity of PF-4800567 have been characterized in both enzymatic and

cell-based assays. The following tables summarize the key quantitative data available from

published studies.

Table 1: In Vitro Enzymatic Inhibition

Target Kinase IC₅₀ (nM)
Fold Selectivity (vs.
CK1ε)

Reference

Casein Kinase 1
epsilon (CK1ε)

32 1 [2][6][7]

| Casein Kinase 1 delta (CK1δ) | 711 | >22x |[6][7] |

Table 2: Whole-Cell Inhibitory Activity

Target Kinase
Cellular IC₅₀
(µM)

Cell Type Assay Reference

CK1ε 2.65 Not Specified
PER3 Nuclear
Localization

[7]

| CK1δ | 20.38 | Not Specified | PER3 Nuclear Localization |[7] |

Signaling Pathways
Established Pathway: CK1ε in Circadian Rhythm
Regulation
PF-4800567 has been extensively used to probe the function of CK1ε in the mammalian

circadian clock. CK1ε phosphorylates the PERIOD (PER) proteins, which is a critical step for

their degradation and nuclear translocation, thereby regulating the timing of the molecular

clock.[2][8] Inhibition of CK1ε by PF-4800567 has been shown to block these processes.[2]
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Caption: Established role of CK1ε in the circadian clock and its inhibition by PF-4800567.
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Contextual Pathway: The PERK Branch of the Unfolded
Protein Response (UPR)
While PF-4800567 does not directly target the PERK pathway, understanding this pathway is

critical as it is a central mechanism in neurodegeneration.[9][10] Chronic activation of the

PERK pathway due to endoplasmic reticulum (ER) stress leads to sustained translational

repression and can induce apoptosis, a key feature of neuronal loss in disease.[11][12]

Therapeutic strategies often involve modulating this pathway to restore protein homeostasis.

[13][14]
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Caption: The PERK signaling pathway in response to ER stress, leading to apoptosis.
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Hypothetical Neuroprotective Pathway of PF-4800567
The potential neuroprotective effect of PF-4800567 is hypothesized to occur through the

inhibition of CK1ε-mediated phosphorylation of pathogenic substrates. For instance, CK1

isoforms have been implicated in the hyperphosphorylation of proteins like Tau and TDP-43,

which form aggregates in AD and ALS, respectively. By inhibiting CK1ε, PF-4800567 could

potentially reduce the formation of these toxic protein species, thereby mitigating neurotoxicity

and promoting neuronal survival.
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Caption: Hypothetical mechanism for PF-4800567-mediated neuroprotection.

Experimental Protocols & Workflows
Protocol: In Vitro Kinase Inhibition Assay
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This protocol is adapted from standard kinase assay methodologies to determine the IC₅₀ of

PF-4800567 against CK1ε.

Objective: To quantify the concentration-dependent inhibition of CK1ε by PF-4800567.

Materials:

Recombinant human CK1ε enzyme.

Kinase substrate (e.g., casein or a specific peptide).

ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega).

PF-4800567 stock solution in DMSO.

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

384-well assay plates.

Scintillation counter or luminometer.

Procedure:

Compound Dilution: Prepare a serial dilution of PF-4800567 in DMSO, followed by a further

dilution in kinase reaction buffer. Final DMSO concentration in the assay should be ≤1%.

Reaction Setup: To each well of a 384-well plate, add:

5 µL of diluted PF-4800567 or DMSO (vehicle control).

10 µL of a solution containing the CK1ε enzyme and substrate in reaction buffer.

Initiation: Pre-incubate the plate at room temperature for 15 minutes. Initiate the kinase

reaction by adding 10 µL of ATP solution (at the Kₘ concentration for CK1ε) to each well.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring

the reaction is in the linear range.

Termination and Detection:
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For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction

mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure

incorporated radioactivity using a scintillation counter.

For ADP-Glo™ Assay: Stop the reaction by adding ADP-Glo™ Reagent to deplete

remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, and measure the

generated luminescence.

Data Analysis: Calculate the percentage of inhibition for each concentration of PF-4800567
relative to the DMSO control. Plot the percent inhibition against the log concentration of the

inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Proposed Workflow: Assessment of Neuroprotective
Effects
This proposed workflow outlines the key steps to evaluate the potential neuroprotective effects

of PF-4800567 in a cell-based model of neurotoxicity.
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Caption: Experimental workflow for assessing the neuroprotective potential of PF-4800567.

Conclusion and Future Directions
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PF-4800567 is a well-characterized, potent, and selective inhibitor of CK1ε. While its direct

neuroprotective effects have not been extensively documented in peer-reviewed literature, its

known mechanism of action provides a strong rationale for investigating its potential in

neurodegenerative disease models. The dysregulation of CK1ε is increasingly recognized as a

contributing factor to the pathology of several neurological disorders.

Future research should focus on validating the hypothetical neuroprotective mechanism

outlined in this guide. Key experiments would involve utilizing PF-4800567 in cellular and

animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to assess its

impact on pathogenic protein phosphorylation, neuronal survival, and functional outcomes.

Such studies will be critical in determining whether the selective inhibition of CK1ε represents a

viable therapeutic strategy for these devastating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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